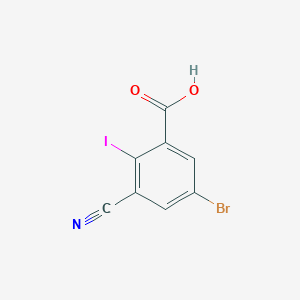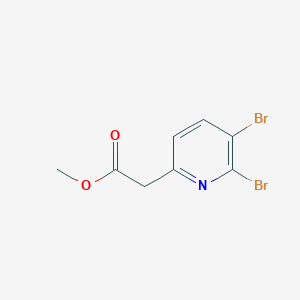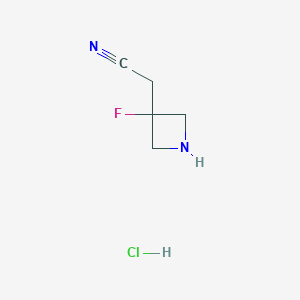
2-(3-Fluoroazetidin-3-yl)acetonitrile hydrochloride
Vue d'ensemble
Description
2-(3-Fluoroazetidin-3-yl)acetonitrile hydrochloride is a chemical compound with the CAS Number: 2098007-64-6 . It has a molecular weight of 150.58 and its IUPAC name is 2-(3-fluoroazetidin-3-yl)acetonitrile hydrochloride . The compound is typically stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The InChI code for 2-(3-Fluoroazetidin-3-yl)acetonitrile hydrochloride is 1S/C5H7FN2.ClH/c6-5(1-2-7)3-8-4-5;/h8H,1,3-4H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
2-(3-Fluoroazetidin-3-yl)acetonitrile hydrochloride is a powder . It has a molecular weight of 150.58 . It is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique
Capillary Electrochromatography in Antibacterial Separation
Capillary electrochromatography, a technique used for the separation of complex mixtures, was applied to separate antibacterial compounds, specifically S-oxidation products related to oxazolidinones. This process involved the optimization of separation conditions, such as applied potential, volume fraction of acetonitrile, and buffer concentration, using a modified central composite design. This indicates the potential use of 2-(3-Fluoroazetidin-3-yl)acetonitrile hydrochloride in such separation processes due to its structural similarities with oxazolidinones (Miyawa, Alasandro, & Riley, 1997).
HPLC Methods for CVS Disorder Agent Analysis
High-performance liquid chromatography (HPLC) methods have been developed for quality control and stability studies of compounds like 1-[4-(4-fluorophenyl)-piperazine-1-yl]-3-(2-oxopyrrolidin-1-yl)-propane hydrochloride, a potent anti-ischemic and anti-hypertensive agent. Given the structural similarities, these methods could potentially be adapted for the analysis of 2-(3-Fluoroazetidin-3-yl)acetonitrile hydrochloride (Dwivedi, Saxena, Saxena, & Singh, 2003).
Synthesis of Thiazolidin-4-one Derivatives
Thiazolidin-4-one derivatives have been synthesized using 4-fluorobenzaldehyde, with reactions producing compounds like 3-(2-(4-fluorophenyl)-4-oxothiazolidine3-yl)acetonitrile. This synthesis pathway may offer insights into the potential synthesis routes or derivatives of 2-(3-Fluoroazetidin-3-yl)acetonitrile hydrochloride (El Nezhawy, Ramla, Khalifa, & Abdulla, 2009).
Regioselective Cycloaddition Reactions
The efficient [3 + 2]-cycloaddition of fluorinated nitrile oxides with thioketones has been studied, yielding 3-fluoroalkylated 1,4,2-oxathiazoles. This process highlights the potential for regioselective cycloaddition reactions involving compounds like 2-(3-Fluoroazetidin-3-yl)acetonitrile hydrochloride (Mlostoń, Kowalski, Obijalska, & Heimgartner, 2017).
Spectroscopic Analysis of Nitrogen Donors
Spectroscopic correlations between supermolecules and molecules, particularly focusing on nitrogen donors, have been investigated. The study of compounds like 2-(3-Fluoroazetidin-3-yl)acetonitrile hydrochloride could benefit from such analyses to understand the electronic properties of nitrogen in these molecules (Yang, Hwang, Hsieh, & Chiou, 2004).
Safety And Hazards
The compound has several hazard statements: H302, H312, H315, H319, H332, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.
Propriétés
IUPAC Name |
2-(3-fluoroazetidin-3-yl)acetonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7FN2.ClH/c6-5(1-2-7)3-8-4-5;/h8H,1,3-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVABXYGANCAQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(CC#N)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluoroazetidin-3-yl)acetonitrile hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2-Aminoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol](/img/structure/B1448857.png)
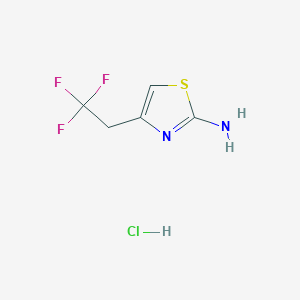
![(6-Azaspiro[3.4]octan-8-yl)methanol](/img/structure/B1448859.png)
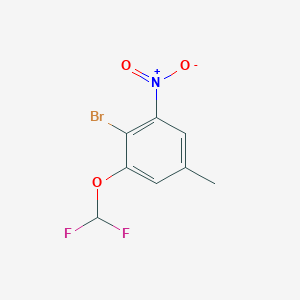

![8-Azaspiro[bicyclo[3.2.1]octane-3,5'-oxazolidin]-2'-one hydrochloride](/img/structure/B1448868.png)

![2-(3-ethyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid](/img/structure/B1448871.png)
![8-Benzyl-5,8-diazaspiro[3.5]nonane](/img/structure/B1448872.png)
